molecular formula C14H9BrF2O3 B6293152 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid CAS No. 2404734-36-5

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid

Cat. No.: B6293152
CAS No.: 2404734-36-5
M. Wt: 343.12 g/mol
InChI Key: FLIIJHKLMOJRRO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid is a useful research compound. Its molecular formula is C14H9BrF2O3 and its molecular weight is 343.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.97031 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3-difluoro-4-phenylmethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF2O3/c15-10-6-9(14(18)19)11(16)12(17)13(10)20-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIIJHKLMOJRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

General Significance of Polyhalogenated and Fluorinated Benzoic Acid Derivatives

Polyhalogenated and particularly fluorinated benzoic acid derivatives are a cornerstone of modern chemical synthesis, primarily due to the profound impact that halogen atoms, especially fluorine, have on the properties of organic molecules. lookchem.com The introduction of fluorine can significantly alter a compound's physical, chemical, and biological characteristics. lookchem.com

These derivatives are frequently employed as intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.com The presence of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins by participating in favorable interactions, and modify acidity and lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles. lookchem.comcas.cn For instance, fluorinated benzoic acids are common reagents for introducing the fluorine-18 (B77423) isotope in the synthesis of radiotracers for Positron Emission Tomography (PET). arkat-usa.org

The diverse substitution patterns available for polyhalogenated benzoic acids allow for fine-tuning of electronic and steric properties, making them indispensable in the design of bioactive compounds and functional materials. globalscientificjournal.comresearchgate.netnih.gov The synthesis of these compounds often involves sequences of nitration, reduction, diazotization, and halogenation on a fluorinated benzene (B151609) core. researchgate.netresearchgate.net

Table 1: Influence of Fluorine Substitution on Benzoic Acid Derivatives
PropertyEffect of FluorinationSignificance in Synthesis and Application
Acidity (pKa)Increases the acidity of the carboxylic acid group due to the strong electron-withdrawing nature of fluorine.Modulates reactivity and influences the ionization state of the molecule at physiological pH, which is critical for drug-target interactions.
LipophilicityIncreases lipophilicity, which can enhance membrane permeability and absorption.Improves the pharmacokinetic properties of drug candidates, potentially leading to better bioavailability. cas.cn
Metabolic StabilityBlocks sites susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes).Increases the half-life of a drug in the body, leading to improved therapeutic efficacy.
Binding AffinityCan form favorable hydrogen bonds and dipole-dipole interactions with biological targets.Enhances the potency and selectivity of bioactive molecules. cas.cn
ConformationCan influence the preferred conformation of a molecule due to steric and electronic effects.Affects how a molecule fits into a binding pocket, impacting its biological activity.

Overview of Research Trajectories for Complex Aromatic Building Blocks

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, offering numerous pathways for derivatization. Standard transformations of this group allow for the introduction of various functionalities, significantly altering the parent molecule's physical and chemical properties.

Esterification is a fundamental reaction of carboxylic acids. For this compound, this can be readily achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. usm.my For instance, heating the acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or toluene-p-sulfonic acid yields the corresponding methyl or ethyl ester. rsc.org The reaction is an equilibrium process, and yields can be optimized by removing the water formed during the reaction. usm.my The presence of electron-withdrawing fluorine atoms on the aromatic ring can influence the reaction rate.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically by using thionyl chloride (SOCl₂) or oxalyl chloride, which then reacts readily with an alcohol to form the ester in high yield. This method avoids the equilibrium limitations of Fischer esterification. Studies on various substituted benzoic acids have shown that both electron-donating and electron-withdrawing groups are compatible with these esterification methods. ijstr.org

Reaction TypeReagents/ConditionsProduct from Starting Material
Fischer Esterification R'-OH (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), HeatMethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate
Acyl Chloride Formation 1. SOCl₂ or (COCl)₂2. R'-OH (e.g., Ethanol)Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate

The formation of an amide bond is another crucial transformation of the carboxylic acid group, widely used in medicinal chemistry. researchgate.net This is typically accomplished by activating the carboxylic acid and then reacting it with a primary or secondary amine. Standard peptide coupling reagents are highly effective for this purpose. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or dimethylaminopyridine (DMAP), facilitate the formation of an active ester intermediate that subsequently reacts with an amine to produce the corresponding amide.

This method is highly versatile and compatible with a wide range of amines, allowing for the synthesis of a diverse library of N-substituted 4-(benzyloxy)-5-bromo-2,3-difluorobenzamides. researchgate.net More modern, green chemistry approaches have also been developed that can form amide bonds in a one-pot process by first converting the carboxylic acid to a thioester intermediate. rsc.org

Reaction TypeReagents/ConditionsProduct from Starting Material
Amide Coupling R'R''NH (e.g., Aniline), Coupling Agent (e.g., EDC, HOBt)N-phenyl-4-(benzyloxy)-5-bromo-2,3-difluorobenzamide
Via Acyl Chloride 1. SOCl₂2. R'R''NH (e.g., Diethylamine)N,N-diethyl-4-(benzyloxy)-5-bromo-2,3-difluorobenzamide

The carboxylic acid moiety can be reduced to either a primary alcohol or an aldehyde. The complete reduction to a primary alcohol is the more straightforward transformation and is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is a classic and effective reagent for this purpose. libretexts.org Alternatively, borane (B79455) (BH₃), often used as a THF complex (BH₃·THF), can also reduce carboxylic acids to alcohols under milder conditions. libretexts.org These reactions would convert this compound into (4-(benzyloxy)-5-bromo-2,3-difluorophenyl)methanol.

The partial reduction of a carboxylic acid to an aldehyde is more challenging because aldehydes are more easily reduced than the starting acid. youtube.com Therefore, this transformation usually requires a two-step process. The carboxylic acid is first converted into a derivative such as an acyl chloride, ester, or Weinreb amide, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures. youtube.com

Reaction TypeReagents/ConditionsProduct from Starting Material
Reduction to Alcohol LiAlH₄ or BH₃·THF(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)methanol
Reduction to Aldehyde 1. Convert to ester or acyl chloride2. DIBAL-H, -78 °C4-(Benzyloxy)-5-bromo-2,3-difluorobenzaldehyde

Decarboxylation involves the removal of the carboxylic acid group, replacing it with a hydrogen atom. For aromatic carboxylic acids, this reaction typically requires harsh conditions. The decarboxylation of halogenated benzoic acids has been achieved by heating the compound in a high-boiling point polar aprotic solvent at temperatures often exceeding 200 °C. google.com In some cases, a catalyst such as copper or its salts is used to facilitate the reaction. Applying these conditions to this compound would yield 1-(benzyloxy)-4-bromo-2,3-difluorobenzene.

More recent advancements have enabled decarboxylation under significantly milder conditions. For example, photoinduced, radical-based decarboxylation methods have been developed that can proceed at or near room temperature. nih.govresearchgate.net These methods often involve converting the carboxylic acid into a reactive ester or using a photoredox catalyst. Another pathway involves oxidative decarboxylation, where the carboxyl group is replaced by a different functional group, such as a hydroxyl group. nih.govnih.gov

Reaction TypeReagents/ConditionsProduct from Starting Material
Thermal Decarboxylation High Temperature (e.g., >200 °C), Polar Aprotic Solvent, optional Cu catalyst1-(Benzyloxy)-4-bromo-2,3-difluorobenzene
Photoredox Decarboxylation Photoredox Catalyst, Light1-(Benzyloxy)-4-bromo-2,3-difluorobenzene

Transformations at the Aromatic Halogen (Bromine) Position

The carbon-bromine bond on the aromatic ring is a key site for derivatization, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions provide a versatile platform for modifying the aryl bromide moiety of this compound. The reactivity order for aryl halides in these couplings is generally I > OTf > Br >> Cl, making the bromo-substituent an excellent substrate for these transformations. wikipedia.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base (e.g., Na₂CO₃, K₂CO₃) to facilitate the catalytic cycle. rsc.org Coupling with phenylboronic acid, for example, would yield 4'-(benzyloxy)-2',3'-difluoro-[1,1'-biphenyl]-4-carboxylic acid. The reaction generally shows good functional group tolerance. ycdehongchem.com

Heck Reaction: The Heck (or Mizoroki-Heck) reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base (e.g., triethylamine). wikipedia.orgorganic-chemistry.org This reaction results in the formation of a substituted alkene. For example, reacting the title compound with styrene (B11656) would produce 4-(benzyloxy)-2,3-difluoro-5-styrylbenzoic acid, typically as the trans-isomer. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating an arylalkyne. organic-chemistry.orglibretexts.org The process is characteristically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or piperidine. wikipedia.orgyoutube.com Reacting with phenylacetylene (B144264) would yield 4-(benzyloxy)-2,3-difluoro-5-(phenylethynyl)benzoic acid.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (which is crucial for reaction efficiency), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). youtube.com This method allows for the synthesis of a wide range of arylamine derivatives. For example, coupling with aniline (B41778) would produce 5-amino-4-(benzyloxy)-2,3-difluorobenzoic acid derivatives.

Reaction TypeCoupling PartnerCatalyst SystemProduct from Starting Material
Suzuki Coupling Arylboronic Acid (e.g., C₆H₅B(OH)₂)Pd(0) catalyst, Base4'-(Benzyloxy)-2',3'-difluoro-[1,1'-biphenyl]-4-carboxylic acid
Heck Reaction Alkene (e.g., Styrene)Pd catalyst, Base4-(Benzyloxy)-2,3-difluoro-5-styrylbenzoic acid
Sonogashira Coupling Terminal Alkyne (e.g., Phenylacetylene)Pd catalyst, Cu(I) co-catalyst, Amine Base4-(Benzyloxy)-2,3-difluoro-5-(phenylethynyl)benzoic acid
Buchwald-Hartwig Amination Amine (e.g., Aniline)Pd catalyst, Phosphine Ligand, Base5-(Phenylamino)-4-(benzyloxy)-2,3-difluorobenzoic acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the cumulative electron-withdrawing effects of the two fluorine atoms and the carboxyl group. These substituents lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The presence of multiple halogens (two fluorine, one bromine) raises questions of regioselectivity. In SNAr reactions on polyhalogenated aromatic rings, the leaving group tendency generally follows the order F > Cl > Br > I when the rate-determining step is the nucleophilic attack, due to the high electronegativity of fluorine stabilizing the intermediate. masterorganicchemistry.comstackexchange.com However, the position of the leaving group relative to the activating groups is also critical. For this molecule, the bromine atom at the C5 position is ortho and para to the strongly activating fluorine and carboxyl groups, respectively, making it a prime site for substitution.

Common nucleophiles such as alkoxides, thiolates, and amines can displace the bromine atom. For instance, reaction with sodium methoxide (B1231860) in a polar aprotic solvent like DMF or DMSO at elevated temperatures would be expected to yield the corresponding 5-methoxy derivative.

Table 1: Representative SNAr Reactions on Halogenated Benzoic Acid Analogs

Nucleophile Reagent Example Typical Conditions Expected Product Moiety
Alkoxide Sodium Methoxide (NaOMe) DMF, 80-120 °C 5-methoxy
Thiolate Sodium Thiophenoxide (NaSPh) NMP, 100 °C 5-(phenylthio)
Amine Morpholine DMSO, K₂CO₃, 150 °C 5-morpholino

Halogen-Metal Exchange Reactions and Subsequent Quenching

The bromine atom in this compound can be selectively replaced with a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. wikipedia.org This transformation is a powerful tool for creating a nucleophilic carbon center on the aromatic ring, which can then be quenched with various electrophiles to install new functional groups.

The primary challenge in performing a halogen-metal exchange on this substrate is the presence of the acidic carboxylic acid proton. Strong organometallic bases, such as n-butyllithium (n-BuLi), will preferentially deprotonate the carboxylic acid before any halogen-metal exchange occurs. nih.gov To overcome this, specific strategies must be employed:

Use of Excess Reagent: Typically, two or more equivalents of an organolithium reagent (e.g., n-BuLi or t-BuLi) are used. The first equivalent acts as a base to deprotonate the carboxylic acid, while the second equivalent performs the bromine-lithium exchange at low temperatures (e.g., -78 °C in THF). harvard.edu

Use of Mixed Reagent Systems: A combination of a Grignard reagent, like isopropylmagnesium chloride (i-PrMgCl), and an organolithium reagent can facilitate the exchange under non-cryogenic conditions. nih.govnih.gov

Once the aryl-lithium or aryl-magnesium intermediate is formed, it can be reacted with a wide range of electrophiles. This two-step sequence allows for the introduction of diverse functionalities at the C5 position.

Table 2: Halogen-Metal Exchange and Electrophilic Quenching

Exchange Reagent(s) Electrophile Quenching Product (at C5)
2.2 eq. n-BuLi N,N-Dimethylformamide (DMF) Aldehyde (-CHO)
2.2 eq. n-BuLi Carbon Dioxide (CO₂) Carboxylic Acid (-COOH)
i-PrMgCl, then n-BuLi Iodine (I₂) Iodide (-I)
2.2 eq. t-BuLi Trimethylsilyl (B98337) chloride (TMSCl) Trimethylsilyl (-Si(CH₃)₃)

Chemical Modifications of the Benzyloxy Ether Linkage

Selective Deprotection/Cleavage Strategies (e.g., Hydrogenolysis)

The benzyloxy group serves as a common protecting group for the phenolic oxygen. Its removal to unveil the corresponding 4-hydroxy-5-bromo-2,3-difluorobenzoic acid is a key synthetic transformation. The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. ambeed.com This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. organic-chemistry.org The reaction proceeds under mild conditions and produces the deprotected phenol (B47542) and toluene (B28343) as a byproduct.

For substrates that are sensitive to hydrogenation conditions (e.g., containing other reducible functional groups), alternative deprotection methods can be employed. Treatment with strong Lewis acids like boron trichloride (B1173362) (BCl₃) can effectively cleave the benzyl ether, often at low temperatures. organic-chemistry.org Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under photoirradiation has also emerged as a mild alternative. organic-chemistry.orgnih.gov

Oxidation and Rearrangement Pathways

While less common than cleavage, the benzyloxy ether linkage can undergo oxidation. Under specific conditions, the benzylic C-H bonds can be oxidized to form a benzoate (B1203000) ester. This transformation essentially converts the ether protecting group into an ester, which can then be readily hydrolyzed under basic conditions (e.g., with NaOH or LiOH) to release the free phenol. organic-chemistry.org This two-step deprotection strategy offers an alternative to hydrogenolysis or strong acid treatment. Rearrangement pathways for the benzyloxy group on this specific scaffold are not commonly observed under standard synthetic conditions.

Reactivity and Influence of the Fluorine Substituents

Impact on Aromatic Ring Electron Density and Reactivity

The two fluorine atoms at the C2 and C3 positions exert a profound influence on the chemical properties of the entire molecule. Fluorine is the most electronegative element, and its primary electronic contribution to an aromatic ring is a powerful inductive electron-withdrawing effect (-I effect). masterorganicchemistry.comnih.gov This effect significantly reduces the electron density of the benzene (B151609) ring, making the carbon atoms more electrophilic.

This electron-deficient nature has several key consequences:

Activation for SNAr: As discussed in section 3.2.2, the strong inductive pull of the fluorine atoms is the principal reason the ring is highly activated towards nucleophilic attack. This effect stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy for the rate-determining nucleophilic addition step. stackexchange.com

Increased Acidity: The electron-withdrawing fluorine atoms stabilize the conjugate base (carboxylate anion) formed upon deprotonation of the carboxylic acid. This stabilization increases the acidity of the benzoic acid compared to its non-fluorinated counterpart.

Modification of Ortho-Lithiation: While the bromine is the primary site for halogen-metal exchange, the fluorine atoms can also direct ortho-lithiation if other sites are blocked, although this is less favorable than the Br-Li exchange.

Information regarding this compound is currently limited in publicly available scientific literature.

Following a comprehensive search of available chemical databases and scholarly articles, it has been determined that detailed research findings specifically focusing on the chemical reactivity, potential for selective fluorine functionalization, and multi-functional group reactivity and chemoselectivity of this compound are not extensively documented.

Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the requested detailed outline is not possible at this time. An article based on general assumptions without specific research findings on this compound would not meet the required standards of scientific accuracy and detail.

Further experimental research is needed to elucidate the specific chemical behaviors of this compound to enable the creation of a detailed scientific article as requested.

Advanced Applications As a Chemical Building Block

Utilization in the Synthesis of Complex Organic Architectures

The strategic placement of its functional groups allows for sequential and site-selective reactions, a key requirement for the synthesis of intricate organic molecules.

Precursor to Macrocyclic Systems

The carboxylic acid and the bromo group on the aromatic ring of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid provide orthogonal handles for macrocyclization reactions. For instance, the carboxylic acid can be activated and reacted with a diamine or a diol to form an amide or ester linkage, respectively. The bromo substituent can then participate in a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, with a difunctional coupling partner to close the ring and form a macrocycle. The fluorine atoms can influence the conformation and electronic properties of the resulting macrocyclic system.

Potential Macrocyclization Strategies

Reaction TypeFunctional Group UtilizedPotential Linking Moiety
Amide bond formationCarboxylic acidDiamines
Ester bond formationCarboxylic acidDiols
Suzuki couplingBromo groupDiboronic acids/esters
Sonogashira couplingBromo groupTerminal diynes
Buchwald-Hartwig aminationBromo groupDiamines

Scaffold for Polyaromatic Hydrocarbons and Heterocycles

The di-fluorinated and brominated benzene (B151609) ring of this compound can serve as a foundational unit for the construction of larger polyaromatic hydrocarbons (PAHs) and heterocyclic systems. The bromo- and fluoro-substituents can be manipulated through various cross-coupling and substitution reactions to extend the aromatic system. For example, repeated Suzuki or Stille couplings at the bromine position could build up a poly-aryl chain. The fluorine atoms could be subjected to nucleophilic aromatic substitution (SNA) reactions to introduce heterocycles. The benzyloxy group can be deprotected to a phenol (B47542), providing another site for functionalization or for directing metallation reactions.

Role in the Development of Supramolecular Assemblies

The carboxylic acid functionality is a classic hydrogen-bonding motif, capable of forming predictable supramolecular synthons, such as carboxylic acid dimers. The aromatic rings, including the benzyloxy group, can participate in π-π stacking interactions. The fluorine atoms can engage in halogen bonding or other non-covalent interactions. This combination of functionalities could be exploited to design and synthesize molecules that self-assemble into well-defined supramolecular structures like liquid crystals, gels, or molecular capsules. The bromo-substituent can also act as a halogen bond donor.

Application in Ligand Synthesis for Catalysis

The structural features of this compound make it a candidate for modification into ligands for metal-catalyzed reactions. The carboxylic acid could be converted to an amide, ester, or other functional group capable of coordinating to a metal center. The bromine atom could be replaced with a phosphine (B1218219), amine, or other coordinating group via cross-coupling reactions. The fluorine atoms can be used to tune the electronic properties of the ligand, which in turn can influence the activity and selectivity of the metal catalyst. The benzyloxy group could provide steric bulk or be involved in secondary interactions with the substrate.

Intermediate in the Production of Specialty Materials

The reactivity of the various functional groups of this compound allows for its incorporation into a wide range of specialty materials. Polymerization of derivatives of this molecule could lead to the formation of high-performance polymers with tailored properties such as thermal stability, flame retardancy (due to the bromine and fluorine content), and specific optical or electronic characteristics. The benzyloxy group could be removed to create a phenolic polymer, which could have applications in resins and coatings.

Functionalization of Polymeric and Nanomaterial Surfaces

The carboxylic acid group of this compound provides a convenient anchor point for grafting the molecule onto the surfaces of polymers and nanomaterials that possess complementary functional groups (e.g., amines or hydroxyls). This surface modification could be used to impart new properties to the material. For example, the fluorinated and brominated aromatic ring could increase the hydrophobicity and chemical resistance of a surface. The benzyloxy group could be further functionalized after surface attachment. This approach could be used to create specialized coatings, functionalized nanoparticles for sensing or imaging applications, or modified polymer membranes with specific separation properties.

Advanced Analytical Characterization Methodologies for 4 Benzyloxy 5 Bromo 2,3 Difluorobenzoic Acid and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the intricate molecular architecture of 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid. By probing the magnetic and vibrational properties of its constituent atoms and functional groups, a detailed structural map can be constructed.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid and benzyloxy moieties, as well as the methylene (B1212753) protons of the benzyl (B1604629) group. The sole aromatic proton on the difluorobromobenzoic acid ring is anticipated to appear as a triplet or doublet of doublets due to coupling with the adjacent fluorine atoms. The protons of the benzyl group would present as a singlet for the methylene bridge and a set of multiplets for the phenyl ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield shift. The aromatic carbons will show complex splitting patterns due to C-F coupling. The benzyloxy group will be identified by the methylene carbon signal and the signals from its phenyl ring.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a crucial tool for confirming the substitution pattern of the fluorinated benzene (B151609) ring. Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 3. The chemical shifts and the coupling constant between them (JF-F) will be indicative of their ortho relationship.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic CH7.5 - 7.8t or ddH-6
Benzyl CH₂~5.2sO-CH₂-Ph
Benzyl Ar-H7.2 - 7.5mPhenyl protons
Carboxyl OH>10br sCOOH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O165 - 170Carboxylic acid
C-O150 - 155C4-O
C-Br110 - 115C5
C-F140 - 160 (with C-F coupling)C2, C3
Aromatic C-H115 - 120C6
Aromatic C (ipso)120 - 130C1
Benzyl CH₂70 - 75O-CH₂-Ph
Benzyl Ar-C127 - 137Phenyl carbons
¹⁹F NMR Predicted Chemical Shift (ppm) Assignment
F-2-130 to -140Fluorine at C2
F-3-145 to -155Fluorine at C3

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to accurately determine the molecular mass of this compound. The measured mass will be compared to the calculated theoretical mass to confirm the elemental formula (C₁₄H₉BrF₂O₃). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. Key fragmentation patterns would likely include the loss of the benzyl group (C₇H₇) to form a prominent ion, followed by the loss of carbon dioxide (CO₂) from the carboxylic acid moiety. Cleavage of the bromine atom is another expected fragmentation route.

Ion Predicted m/z Identity
[M]⁺342/344Molecular ion
[M-C₇H₇]⁺251/253Loss of benzyl group
[M-COOH]⁺297/299Loss of carboxyl group
[C₇H₇]⁺91Benzyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration is expected around 1700-1725 cm⁻¹. The C-O stretching of the ether linkage and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-F and C-Br stretching vibrations will be found in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene rings will be particularly prominent.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H stretch (acid)2500-3300 (broad)Weak
Aromatic C-H stretch3000-31003000-3100
C=O stretch (acid)1700-17251700-1725
Aromatic C=C stretch1450-16001450-1600 (strong)
C-O stretch (ether/acid)1200-1300Present
C-F stretch1000-1200Present
C-Br stretch500-650Present

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the primary method for assessing the purity of non-volatile organic compounds. A robust and validated HPLC method is crucial for quality control.

Method Development: A reversed-phase HPLC method would be the most suitable approach. A C18 or C8 stationary phase would likely provide good retention and separation. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution may be necessary to separate impurities with a wide range of polarities. UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., around 254 nm) would be appropriate.

Method Validation: The developed method must be validated according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. Validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

HPLC Parameter Typical Conditions
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradiente.g., 50-95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of the carboxylic acid, direct analysis by GC is challenging. However, GC-MS can be employed for the analysis of volatile derivatives.

Derivatization: To increase volatility and thermal stability, the carboxylic acid group can be derivatized. A common approach is silylation, for example, by reacting the compound with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the trimethylsilyl (B98337) (TMS) ester.

GC-MS Analysis: The resulting TMS derivative can be analyzed by GC-MS. The gas chromatograph separates the derivatized compound from any volatile impurities, and the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern of the derivative. The mass spectrum of the TMS derivative would show a molecular ion corresponding to the silylated compound and characteristic fragments, such as the loss of a methyl group from the TMS moiety.

GC-MS Parameter Typical Conditions
Derivatizing AgentBSTFA with 1% TMCS
GC ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier GasHelium
Temperature Programe.g., 100°C (1 min), ramp to 300°C at 15°C/min
IonizationElectron Ionization (EI) at 70 eV
MS DetectorQuadrupole or Ion Trap

Supercritical Fluid Chromatography (SFC) for Achiral Separations

This compound is an achiral molecule, meaning it is not divisible into non-superimposable mirror images. Consequently, the application of Supercritical Fluid Chromatography (SFC) for this compound and its derivatives is focused on achiral separations, such as purity assessment and purification, rather than the separation of enantiomers. SFC has emerged as a powerful alternative to traditional high-performance liquid chromatography (HPLC) for the analysis of small organic molecules, including aromatic carboxylic acids.

The primary advantages of SFC include faster analysis times and a significant reduction in the consumption of organic solvents. chromatographyonline.comchromatographyonline.com This "green" chromatography technique utilizes supercritical carbon dioxide as the main component of the mobile phase, which exhibits low viscosity and high diffusivity, allowing for rapid separations without a substantial loss in efficiency. chromatographyonline.com

For the separation of polar compounds like carboxylic acids, a polar organic modifier, typically an alcohol such as methanol (B129727), is added to the carbon dioxide mobile phase. encyclopedia.pub To improve peak shape and prevent tailing, which can be common for acidic analytes, small amounts of additives are often incorporated into the modifier. researchgate.netshimadzu.com These additives can be acidic, such as formic acid or trifluoroacetic acid, to suppress the ionization of the carboxylic acid analyte. encyclopedia.pubresearchgate.net

The choice of stationary phase is also critical for achieving the desired separation. For achiral separations of aromatic carboxylic acids, a variety of stationary phases can be employed, including unmodified silica, diol, amino, and cyano phases. chromatographyonline.comchromatographyonline.com The selection of the optimal stationary phase and mobile phase composition is typically determined through a screening process to achieve the best resolution and peak shape for the target compound and its impurities.

A representative, hypothetical SFC analysis for the purity assessment of this compound is detailed in the table below.

Table 1: Hypothetical SFC Method for Purity Analysis of this compound

Parameter Value
Instrumentation Analytical SFC System with UV Detector
Column Diol Stationary Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 5% to 40% B over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 5 µL
Expected Retention Time 3.2 minutes

| Purity Assessment | >99% (based on peak area) |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information about the molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.

While the specific crystal structure of this compound has not been publicly reported, the analysis of closely related compounds can provide significant insights into its likely solid-state behavior. A relevant example is the redetermined crystal structure of 4-(benzyloxy)benzoic acid. nih.gov In the solid state, molecules of 4-(benzyloxy)benzoic acid form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. nih.gov This dimerization is a common structural motif for carboxylic acids.

The conformation of the molecule is also revealed through crystallographic studies. For instance, in 4-(benzyloxy)benzoic acid, the dihedral angle between the two aromatic rings is 39.76 (9)°. nih.gov The C4—O3—C8—C9 bond adopts an anti conformation, with a torsion angle of -171.59 (12)°. nih.gov This type of detailed conformational data is crucial for understanding the molecule's shape and potential interactions in a biological or material science context.

The crystallographic data obtained from a single-crystal X-ray diffraction experiment includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom. This information allows for the calculation of bond lengths, bond angles, and torsion angles.

Below is a table summarizing the crystallographic data for the analogous compound, 4-(benzyloxy)benzoic acid. nih.gov

Table 2: Crystallographic Data for 4-(Benzyloxy)benzoic acid

Parameter Value
Chemical Formula C₁₄H₁₂O₃
Formula Weight 228.24
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 10.0564 (5) Å
b = 3.9985 (2) Å
c = 27.5612 (14) Å
α = 90°
β = 94.689 (2)°
γ = 90°
Volume 1102.73 (10) ų
Z (Molecules per unit cell) 4
Calculated Density 1.374 Mg/m³
Radiation Type Mo Kα
Wavelength 0.71073 Å

| Temperature | 296 K |

Theoretical and Computational Studies of 4 Benzyloxy 5 Bromo 2,3 Difluorobenzoic Acid

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic landscape of molecules like 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid.

Detailed analyses of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

For a molecule with the complexity of this compound, the HOMO is typically localized on the electron-rich aromatic ring, particularly the benzyloxy group, while the LUMO is often distributed over the electron-withdrawing carboxylic acid and the fluorinated benzene (B151609) ring. This distribution of frontier orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Molecular Orbital Properties of a Substituted Benzoic Acid Derivative

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: The data in this table is illustrative and represents typical values for similar aromatic compounds.

Prediction of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations can provide vibrational (infrared and Raman) and electronic (UV-Visible) spectra that closely correspond to experimental data. nih.gov

By employing methods like DFT and Time-Dependent DFT (TD-DFT), it is possible to calculate the vibrational frequencies and electronic transitions of this compound. nih.gov These calculations aid in the assignment of spectral bands observed in experimental measurements, providing a deeper understanding of the molecular structure and bonding.

Table 2: Predicted Spectroscopic Data for a Fluorinated Benzoic Acid Analogue

Spectroscopic TechniquePredicted Absorption Bands
Infrared (IR)~1700 cm⁻¹ (C=O stretch), ~1200 cm⁻¹ (C-O stretch), ~1000-1100 cm⁻¹ (C-F stretch)
UV-Visible~250-300 nm (π → π* transitions of the aromatic rings)

Note: The data presented here is a hypothetical representation based on characteristic absorption regions for the functional groups present in the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore the potential reaction pathways and transition states for reactions involving this compound. By mapping the potential energy surface, chemists can identify the most energetically favorable routes for chemical transformations.

For instance, in the synthesis of derivatives of this compound, computational studies can help in understanding the regioselectivity of reactions, such as nucleophilic aromatic substitution. The calculated activation energies for different reaction pathways can explain why certain products are favored over others.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its interactions with other molecules. Conformational analysis involves identifying the stable arrangements of the atoms in the molecule (conformers) and determining their relative energies. Due to the presence of the flexible benzyloxy group, this molecule can adopt several low-energy conformations.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. These simulations can reveal how the molecule moves, vibrates, and interacts with its environment, such as a solvent. For a molecule like this compound, MD simulations can shed light on the preferred orientations of the benzyloxy and carboxylic acid groups and how these change in different solvents.

Quantitative Structure-Property Relationships (QSPR) in Fluorinated Aromatic Systems

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.gov In the context of fluorinated aromatic systems, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and boiling point based on molecular descriptors. nih.gov

For this compound, descriptors such as molecular weight, surface area, volume, and electronic parameters (like dipole moment and polarizability) can be calculated. These descriptors can then be used to build QSPR models that can predict the properties of this and other related fluorinated compounds, which is particularly useful in the design of new molecules with desired characteristics. The presence of fluorine atoms can significantly influence these properties due to fluorine's high electronegativity and ability to form strong bonds. nih.gov

Q & A

Q. What are the optimized synthetic routes for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid, considering regioselectivity and functional group compatibility?

  • Methodological Answer : A multi-step synthesis approach is typically employed. First, bromination of a difluorobenzoic acid precursor (e.g., 2,3-difluoro-4-hydroxybenzoic acid) using bromine or N-bromosuccinimide (NBS) under controlled conditions ensures regioselective bromination at the 5-position . Subsequent benzyloxy group introduction via nucleophilic substitution (e.g., benzyl bromide in the presence of a base like K₂CO₃) protects the hydroxyl group. Carboxylation or hydrolysis steps may follow to finalize the benzoic acid moiety. Key considerations include temperature control (-75°C for lithiation steps) and solvent selection (THF or DMF) to avoid side reactions .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming substituent positions. Fluorine atoms induce splitting patterns, while bromine’s electron-withdrawing effect deshields adjacent protons .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities and verifies the spatial arrangement of benzyloxy, bromo, and difluoro groups. Crystallization in ethyl acetate/hexane mixtures often yields suitable crystals .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} peaks) .

Advanced Research Questions

Q. What are the mechanistic insights into the electrophilic aromatic substitution (EAS) reactions involving this compound?

  • Methodological Answer : The electron-deficient aromatic ring (due to -Br, -F, and -COOH groups) directs EAS to specific positions. Computational modeling (DFT) predicts reactive sites by analyzing partial charge distribution. For example, the para position to the electron-withdrawing carboxyl group may exhibit higher reactivity. Experimental validation involves nitration or sulfonation reactions followed by regioselectivity analysis via HPLC or 13C^{13}\text{C} NMR .

Q. How do electronic effects of the benzyloxy, bromo, and difluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Bromo Group : Facilitates Suzuki-Miyaura couplings with aryl boronic acids. The electron-withdrawing nature of -Br accelerates oxidative addition in palladium-catalyzed reactions.
  • Fluorine Atoms : Increase oxidative stability but may sterically hinder coupling at adjacent positions.
  • Benzyloxy Group : Protects hydroxyl functionality but can be deprotected via hydrogenolysis (Pd/C, H₂) for further derivatization.
    A comparative study using substituent-free analogs (e.g., 4-hydroxybenzoic acid) helps isolate electronic vs. steric effects .

Q. What strategies resolve conflicting data regarding reaction yields or byproduct formation in its synthesis?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS or GC-MS to trace impurities. For example, over-bromination can occur if reaction times exceed optimal thresholds .
  • Yield Optimization : Screen brominating agents (e.g., NBS vs. Br₂) and catalysts (e.g., FeCl₃ vs. AlCl₃). A patent study showed 80% H₂SO₄ with NaBrO₃ improved yield reproducibility .
  • Statistical Design : Apply response surface methodology (RSM) to model interactions between temperature, stoichiometry, and solvent polarity .

Q. How does this compound compare structurally and functionally to other halogenated benzoic acids in drug discovery?

  • Methodological Answer : A comparative table highlights key differences:
CompoundSubstituentsBioactivity Insights
4-(Benzyloxy)-5-Br-2,3-F₂BA-Br, -F, -BenzyloxyEnhanced metabolic stability in prodrugs
5-Bromo-2,4-F₂BA-Br, -F (no benzyloxy)Higher solubility but lower lipophilicity
3-Bromo-4-CF₃BA-Br, -CF₃Improved enzyme inhibition potency

Functional comparisons involve assays like COX-2 inhibition or logP measurements .

Data Contradiction Analysis

Q. Why do studies report varying stability profiles for this compound under acidic conditions?

  • Methodological Answer : Discrepancies arise from differences in benzyloxy group stability. Under strong acids (e.g., HCl), deprotection may occur, forming 5-bromo-2,3-difluoro-4-hydroxybenzoic acid. Stability studies using pH-controlled buffers (pH 1–7) and TLC monitoring clarify degradation pathways. Conflicting reports often stem from unaccounted moisture or light exposure during storage .

Methodological Tools

Q. What computational tools are recommended for predicting the compound’s spectroscopic properties?

  • Methodological Answer :
  • NMR Prediction : ACD/Labs or MestReNova with DFT-calculated 19F^{19}\text{F} chemical shifts.
  • Reactivity Modeling : Gaussian or ORCA software for transition-state analysis in cross-coupling reactions.
  • Solubility Prediction : COSMO-RS or Hansen Solubility Parameters (HSP) to optimize crystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.